2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide
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Description
The compound “2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide” is a chemical compound with the molecular formula C15H20ClN3O2S . It is also known as “2-[(4-chlorophenyl)sulfanyl]-N-[(cyclohexylcarbamothioyl)amino]acetamide” or "Acetic acid, 2-[(4-chlorophenyl)thio]-, 2-[(cyclohexylamino)thioxomethyl]hydrazide" .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group, a hydrazinecarbothioamide group, and a 4-chlorophenyl sulfanyl group attached to an acetyl group . The molecular weight of the compound is 341.8562 .Scientific Research Applications
Antiviral Activity
The compound has been found to have certain antiviral activity . Specifically, compounds with similar structures have shown anti-tobacco mosaic virus activity . This suggests that the compound could potentially be used in the development of antiviral drugs or treatments.
Antifungal and Herbicidal Properties
Sulfonamide derivatives, which this compound is a part of, have been reported to possess antifungal and herbicidal properties. This suggests potential applications in agriculture, such as in the development of fungicides and herbicides.
Anticonvulsant Properties
Compounds with a 1,3,4-thiadiazole moiety, which is present in this compound, have been found to have anticonvulsant properties . This suggests potential applications in the treatment of conditions like epilepsy.
Antibacterial Properties
Compounds with a 1,3,4-thiadiazole moiety have also been found to have antibacterial properties . This suggests potential applications in the development of antibacterial drugs or treatments.
Computational Studies
The compound has been used in computational studies to understand its geometric and electronic structures . Such studies can provide valuable insights into the properties of the compound and guide its potential applications.
Nonlinear Optics
The compound has potential applications in nonlinear optics . It has been confirmed by second and third harmonic generation studies at different characteristic wavelengths . The static and dynamic polarizability are found to be many-fold higher than that of urea .
properties
IUPAC Name |
1-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-cyclohexylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3OS2/c16-11-6-8-13(9-7-11)22-10-14(20)18-19-15(21)17-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,20)(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBBLOBPGSJGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide |
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